2-Bromo-4-ethylanisole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4-ethylanisole involves various chemical reactions and starting materials. For instance, analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, with the ethyl analog being denoted as L-2Br . Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was formed from a reaction involving 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol . Additionally, ethyl 4-bromo-4,4-dinitrobutyrate was synthesized through a Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate . These studies demonstrate the diverse synthetic routes that can be employed to create brominated compounds with ethyl groups.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various techniques. Single crystal X-ray diffraction studies revealed that molecules of L-2Br crystallize in the Pca2_1 space group, forming a polymeric chain through N-H⋯O interactions . The structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized by X-ray structure analysis, showing an orthorhombic space group PNa2_1 . Similarly, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined, revealing two independent molecules with significant amine-N—H⋯O(carbonyl) hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is highlighted in several studies. Ethyl 2,3-dioxobutyrate 2-arylhydrazones and 2,3-dioxo-1-phenylbutanal 2-arylhydrazones react with bromine to yield 4-bromo-derivatives, which can further react to form various pyrazole derivatives . The interactions between the synthesized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method, indicating potential biological reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. FT-IR spectra showed shifts in the ν_NH and ν_CBr frequencies due to intramolecular hydrogen bonding and bromine substitution, respectively . UV-Vis spectra exhibited a broad charge transfer band, imparting color to the compounds . Density functional theory (DFT) was used to optimize the geometry of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and various analyses such as MEP, NBO, and NLO were performed to understand its chemical activity .
Scientific Research Applications
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Electrochemical Bromofunctionalization of Alkenes
- Field : Organic & Biomolecular Chemistry
- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
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Synthesis of Photoluminescent 1,2-Dihydrophosphinines
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Synthesis of Trisubstituted 1,2,4-Triazoles
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Synthesis of 1,6-bis(2-hydroxy-5-methylphenyl)pyridine (H2mdppy) and Other Compounds
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Synthesis of 4-Isopropyl-2-methylphenol and 4-Methoxy-3-methylphenol
properties
IUPAC Name |
2-bromo-4-ethyl-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXTNZWHRBQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550913 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylanisole | |
CAS RN |
99179-98-3 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.